molecular formula C25H27N5O3S2 B2945094 N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-87-5

N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2945094
CAS No.: 896677-87-5
M. Wt: 509.64
InChI Key: AMJJYLYJAAWDIC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O3S2 and its molecular weight is 509.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is involved in the synthesis of compounds with significant potential in anticancer research. For example, compounds synthesized by reacting chloroacetamide with mercapto derivatives have been evaluated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line, showing selective cytotoxicity and high apoptosis percentage compared to standard treatments like cisplatin (Evren et al., 2019).

Antimicrobial Activity

Another critical area of application is in developing antimicrobial agents. New thiazolidin-4-one derivatives have shown promising in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial medications (Baviskar et al., 2013).

Design and Synthesis for Chemotherapeutic Use

The chemical compound has also played a role in designing and synthesizing new oxadiazole, benzothiazole, and hydrazone derivatives as promising chemotherapeutic agents. These compounds have shown high inhibitory activity against human tumor cell lines, making them valuable in cancer research (Kaya et al., 2017).

Properties

IUPAC Name

N-cyclohexyl-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S2/c1-33-19-13-11-18(12-14-19)30-22(15-29-20-9-5-6-10-21(20)35-25(29)32)27-28-24(30)34-16-23(31)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJYLYJAAWDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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